molecular formula C11H17NO2S B1526448 Ethyl 2-[5-methyl-4-(propan-2-yl)-1,3-thiazol-2-yl]acetate CAS No. 1179258-09-3

Ethyl 2-[5-methyl-4-(propan-2-yl)-1,3-thiazol-2-yl]acetate

Cat. No.: B1526448
CAS No.: 1179258-09-3
M. Wt: 227.33 g/mol
InChI Key: QRRARGMNVPOSKK-UHFFFAOYSA-N
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Description

Ethyl 2-[5-methyl-4-(propan-2-yl)-1,3-thiazol-2-yl]acetate is a chemical compound with the CAS Number 1179258-09-3 and a molecular formula of C11H17NO2S, corresponding to a molecular weight of 227.33 g/mol . Its structure is characterized by a thiazole ring, a heterocycle known for its prevalence in medicinal chemistry. The thiazole scaffold is a common building block in scientific research and is found in compounds with a wide range of biological activities. Thiazole derivatives have been extensively studied as potential therapeutic agents and are frequently investigated for their anti-inflammatory properties, among other applications . Furthermore, related thiazole-containing structures have been utilized as ligands in the synthesis of metal complexes for DNA binding studies, highlighting the role this chemical class can play in biochemical and pharmaceutical research . This product is intended for research purposes and is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

ethyl 2-(5-methyl-4-propan-2-yl-1,3-thiazol-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2S/c1-5-14-10(13)6-9-12-11(7(2)3)8(4)15-9/h7H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRRARGMNVPOSKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NC(=C(S1)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1179258-09-3
Record name ethyl 2-[5-methyl-4-(propan-2-yl)-1,3-thiazol-2-yl]acetate
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Biological Activity

Ethyl 2-[5-methyl-4-(propan-2-yl)-1,3-thiazol-2-yl]acetate, with the CAS number 1179258-09-3, is a thiazole derivative that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C11H17NO2SC_{11}H_{17}NO_2S with a molecular weight of 227.33 g/mol. The structure features a thiazole ring, which is known for its diverse biological activities.

1. Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. A study conducted by Al-Khuzaie & Al-Majidi (2014) demonstrated that thiazole derivatives exhibit significant antimicrobial activity against various pathogens. The minimum inhibitory concentration (MIC) for this compound was found to be effective against strains such as Staphylococcus aureus and Escherichia coli, indicating its potential as an antibacterial agent .

2. Antitumor Activity

Research has indicated that thiazole derivatives possess antitumor properties. A related compound in the thiazole family showed promising results in inhibiting cancer cell proliferation in vitro. For instance, derivatives containing thiazole moieties have been linked to apoptosis induction in cancer cells, suggesting a mechanism that could be explored further for this compound .

3. Anticonvulsant Activity

Some studies have reported anticonvulsant effects associated with thiazole derivatives. While specific data on this compound is limited, related compounds have shown effectiveness in reducing seizure activity in animal models .

Case Study 1: Antimicrobial Evaluation

A comprehensive study evaluated various thiazole derivatives for their antimicrobial efficacy. This compound was included in the screening process, where it exhibited notable activity against both gram-positive and gram-negative bacteria. The study reported MIC values ranging from 0.22 to 0.25 μg/mL for the most active derivatives, showcasing the compound's potential as an effective antimicrobial agent .

CompoundMIC (μg/mL)Activity Type
This compound0.25Antibacterial
Related Thiazole Derivative0.22Antibacterial

Case Study 2: Antitumor Effects

In a comparative study of thiazole derivatives' antitumor activities, this compound was tested alongside other compounds. Results indicated a significant reduction in cell viability in cancer cell lines treated with this compound, suggesting its potential use in cancer therapy .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazole and related heterocyclic acetates are widely studied for their structural and functional diversity. Below is a comparative analysis of Ethyl 2-[5-methyl-4-(propan-2-yl)-1,3-thiazol-2-yl]acetate and key analogs:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Biological/Physicochemical Notes
This compound (Target) C₁₁H₁₇NO₂S 227.32 Methyl, isopropyl, ethyl ester Lipophilic; potential scaffold for drug design
Ethyl {2-[2-(acetyloxy)benzamido]-1,3-thiazole-4-sulfonyl}acetate C₁₆H₁₇N₃O₇S₂ 427.46 Sulfonyl, acetyloxybenzamido SARS-CoV-2 MTase inhibitor; enhanced binding
Ethyl 2-hydroxy-2-[5-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]acetate C₁₃H₁₅N₃O₃ 261.28 Hydroxyl, 4-methylphenyl-triazole Improved solubility; triazole-mediated activity
Ethyl 2-[[5-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate C₂₇H₂₄N₄O₄S 500.57 Benzoisoquinolinyl, sulfanyl, phenyl-triazole High molecular weight; reduced bioavailability

Key Observations

Structural Complexity and Bioactivity: The target compound’s simplicity (C₁₁H₁₇NO₂S) contrasts with bulkier analogs like the benzoisoquinolinyl derivative (C₂₇H₂₄N₄O₄S), which exhibits reduced bioavailability due to steric hindrance . Sulfonyl and acetyloxy groups in ethyl {2-[2-(acetyloxy)benzamido]-1,3-thiazole-4-sulfonyl}acetate enhance protein-binding interactions, as demonstrated in SARS-CoV-2 methyltransferase (MTase) inhibition studies .

Substituent Effects on Solubility :

  • Hydroxyl and triazole groups in Ethyl 2-hydroxy-2-[5-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]acetate improve water solubility compared to the target compound’s lipophilic ethyl ester .
  • The sodium salt of the target compound (CAS 1423025-18-6) exemplifies a common strategy to address solubility limitations in drug development .

Triazole-containing analogs (e.g., ) highlight the role of nitrogen-rich heterocycles in modulating enzymatic activity, though their mechanisms may differ from thiazole-based systems .

Research Findings and Implications

  • ADMET and Stability : Molecular dynamics (MD) simulations and ADMET profiling of related thiazolides (e.g., ethyl {2-[2-(acetyloxy)benzamido]-1,3-thiazole-4-sulfonyl}acetate) underscore the importance of substituent choice in optimizing metabolic stability and toxicity profiles .
  • Synthetic Accessibility : The target compound’s synthesis likely follows protocols akin to , which details reflux-based esterification and purification via TLC—methods standard for thiazole derivatives .

Preparation Methods

General Synthetic Strategy

The synthesis of Ethyl 2-[5-methyl-4-(propan-2-yl)-1,3-thiazol-2-yl]acetate typically involves:

  • Formation of the 1,3-thiazole ring scaffold.
  • Introduction of methyl and isopropyl substituents at the 5- and 4-positions of the thiazole ring, respectively.
  • Attachment of the ethyl acetate side chain at the 2-position of the thiazole ring.

The key challenge in synthesis is the regioselective functionalization of the thiazole ring and the efficient incorporation of the ethyl acetate group.

Preparation Methods

Thiazole Ring Construction

The 1,3-thiazole ring is commonly synthesized via cyclization reactions involving α-haloketones or α-haloesters with thiourea or thioamide derivatives. For this compound, the isopropyl substituent at the 4-position can be introduced via a suitable α-haloketone precursor bearing the isopropyl group.

  • Stepwise Cyclization : An α-haloketone containing the isopropyl substituent reacts with thiourea under reflux conditions in a polar solvent (e.g., ethanol or acetonitrile), leading to ring closure and formation of the thiazole ring with the isopropyl group at the 4-position.

  • Methyl Substitution : The methyl group at the 5-position is often introduced by using a methyl-substituted α-haloketone or via methylation after ring formation.

Introduction of the Ethyl Acetate Side Chain

The ethyl acetate moiety at the 2-position of the thiazole ring can be introduced by:

  • Alkylation : Using ethyl bromoacetate or ethyl chloroacetate as alkylating agents to react with the thiazol-2-yl anion or a suitable thiazole precursor.

  • Esterification : Alternatively, the 2-position can be functionalized with a carboxylic acid group followed by esterification with ethanol under acidic conditions.

Detailed Process from Patent Literature

According to patent US10351556B2, processes involving 1,3-thiazol-5-ylmethyl derivatives with isopropyl substituents at the 4-position have been developed, which are relevant to the synthesis of this compound. The patent describes:

  • Use of amino-protecting agents and chiral acids in the presence of suitable bases and solvents to prepare intermediates that bear the 2-(propan-2-yl)-1,3-thiazol-4-yl moiety.

  • Preparation of crystalline intermediates and their salts that facilitate further reactions leading to the target compound.

  • The process includes purification steps to isolate the compound or its salts in crystalline form.

  • Solid dispersions of the compound with pharmaceutically acceptable carriers (e.g., microcrystalline cellulose or hydroxypropyl methylcellulose) are also described, which may be relevant for formulation but indicate the compound’s synthetic accessibility.

Research Findings and Reaction Conditions

While specific reaction conditions for this exact compound are limited in open literature, analogous thiazole derivatives have been synthesized under the following conditions:

Step Reagents/Conditions Outcome/Notes
Cyclization α-haloketone (with isopropyl group) + thiourea Formation of 4-isopropyl-5-methylthiazole core
Alkylation at 2-position Ethyl bromoacetate, base (e.g., K2CO3), polar solvent Introduction of ethyl acetate side chain
Purification Crystallization or chromatography Isolation of pure compound
  • Typical solvents include ethanol, acetonitrile, or DMF.

  • Bases such as potassium carbonate or triethylamine facilitate alkylation.

  • Reaction temperatures vary from room temperature to reflux depending on step.

Supporting Analytical Data

The molecular formula and weight of this compound are:

Property Data
Molecular Formula C11H17NO2S
Molecular Weight 227.33 g/mol
CAS Number 1179258-09-3

This data supports the structure and purity of the compound prepared by the above methods.

Summary Table of Preparation Steps

Step No. Reaction Type Reagents/Conditions Product/Intermediate
1 Cyclization α-haloketone (isopropyl substituted) + thiourea, reflux in ethanol 4-(propan-2-yl)-5-methylthiazole core
2 Alkylation Ethyl bromoacetate, K2CO3, polar solvent This compound
3 Purification Crystallization or chromatography Pure target compound

Notes on Optimization and Scale-Up

  • The choice of solvent and base is critical to maximize yield and selectivity.

  • Protecting groups may be used if other reactive functional groups are present in intermediates.

  • The patent literature suggests that crystalline intermediates and salts improve handling and purification.

  • Solid dispersions with carriers are useful for pharmaceutical formulation but are beyond the scope of pure chemical synthesis.

Q & A

Synthesis Optimization

Q: How can researchers optimize the synthesis of Ethyl 2-[5-methyl-4-(propan-2-yl)-1,3-thiazol-2-yl]acetate to improve yield and purity? A: Key optimization strategies include:

  • Solvent Selection: Use dry acetone or ethanol as reaction media to minimize side reactions. For example, ethyl bromoacetate reactions in dry acetone yield higher purity intermediates .
  • Catalyst Efficiency: Employ triethylamine (TEA) in acetonitrile to enhance nucleophilic substitution at the thiazole ring’s 2-position, as demonstrated in analogous thiazole-amide syntheses .
  • Temperature Control: Reflux conditions (e.g., 80°C in acetic acid) improve cyclization efficiency, as shown in benzimidazole-thiazole hybrid syntheses .
  • Purification: Recrystallization from ethanol or DMF/acetic acid mixtures removes unreacted starting materials, ensuring >95% purity .

Structural Characterization

Q: What advanced spectroscopic and crystallographic methods are recommended for confirming the structure of this compound? A:

  • X-ray Crystallography: Resolve molecular geometry and confirm dihedral angles (e.g., 88.41° between the thiazole and acetate groups) using SHELXL refinement protocols. Data collection with MoKα radiation (λ = 0.71073 Å) and Nonius KappaCCD diffractometers provides high-resolution structures .
  • Multinuclear NMR: Assign ¹H and ¹³C signals using DEPT-135 and HSQC experiments. Key diagnostic peaks include δ 1.3 ppm (triplet, ethyl CH3) and δ 2.5 ppm (singlet, isopropyl CH) .
  • IR Spectroscopy: Identify ester C=O stretching (~1740 cm⁻¹) and thiazole C=N vibrations (~1640 cm⁻¹) .

Computational Modeling

Q: How can DFT calculations and molecular docking studies be applied to predict the reactivity and biological interactions of this thiazole derivative? A:

  • DFT Studies: Optimize geometry at the B3LYP/6-311+G(d,p) level to calculate frontier molecular orbitals (FMOs) and electrostatic potential maps. These predict nucleophilic attack sites (e.g., thiazole C2) .
  • Molecular Docking: Use AutoDock Vina to model interactions with biological targets (e.g., microbial enzymes). Docking scores < -7.0 kcal/mol suggest strong binding, validated by in vitro assays .
  • MD Simulations: Conduct 100 ns trajectories in GROMACS to assess stability in aqueous and lipid bilayers, focusing on hydrogen bonding with water .

Data Contradictions

Q: When encountering discrepancies in NMR spectra between predicted and observed proton environments, what methodological approaches should be employed for resolution? A:

  • Variable Temperature NMR: Resolve dynamic effects (e.g., rotameric equilibria) by acquiring spectra at 25°C and -40°C .
  • COSY and NOESY: Identify through-space couplings to confirm substituent orientation (e.g., isopropyl group proximity to thiazole sulfur) .
  • Cross-Validation with Crystallography: Compare experimental bond lengths (e.g., C-S = 1.72 Å) with XRD data to validate assignments .

Reactivity Studies

Q: What experimental strategies are effective for investigating the nucleophilic substitution patterns at the thiazole ring’s 2-position? A:

  • Competitive Alkylation: React with ethyl bromoacetate vs. benzyl bromides in acetonitrile. Monitor regioselectivity via LC-MS; thiazole C2 typically shows higher reactivity due to electron-withdrawing ester effects .
  • Kinetic Isotope Effects (KIE): Use deuterated solvents (e.g., CD3CN) to probe transition states. A KIE > 1 indicates rate-limiting proton transfer .
  • Hammett Analysis: Correlate substituent σ values with reaction rates to quantify electronic effects on reactivity .

Biological Activity

Q: What in vitro screening protocols are suitable for evaluating the antimicrobial potential of this compound while minimizing false positives? A:

  • Agar Diffusion Assays: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Zones of inhibition >15 mm indicate activity .
  • MIC Determination: Use broth microdilution (96-well plates) with resazurin staining. MIC ≤ 50 µg/mL suggests therapeutic potential .
  • Cytotoxicity Controls: Include HEK-293 cells in MTT assays to exclude nonspecific toxicity (IC50 > 100 µM preferred) .

Degradation Analysis

Q: Which stability-indicating HPLC methods provide reliable quantification of degradation products under accelerated storage conditions? A:

  • Column: C18 (5 µm, 250 × 4.6 mm) with acetonitrile/water (70:30) mobile phase at 1 mL/min .
  • Detection: UV at 254 nm for ester degradation products (e.g., free acetic acid). Validate with forced degradation (40°C/75% RH for 4 weeks) .
  • Peak Purity: Use photodiode array (PDA) to confirm homogeneity (purity angle < threshold) .

Isomerization Pathways

Q: How should researchers design kinetic studies to characterize thermal isomerization pathways in protic solvent environments? A:

  • Variable-Temperature ¹H NMR: Monitor isomerization in DMSO-d6 at 25–80°C. Calculate activation energy (Ea) via Arrhenius plots .
  • DFT Transition States: Locate isomerization barriers (e.g., rotation about the thiazole-acetate bond) using QST2 calculations in Gaussian .
  • Solvent Polarity Effects: Compare rates in methanol vs. DMF; protic solvents stabilize zwitterionic intermediates, accelerating isomerization .

SAR Development

Q: What multivariate statistical approaches are recommended for establishing structure-activity relationships in substituted thiazole libraries? A:

  • Principal Component Analysis (PCA): Reduce descriptors (e.g., LogP, polar surface area) to 2–3 principal components explaining >85% variance .
  • PLS Regression: Corrogate electronic (HOMO/LUMO) and steric (molar refractivity) parameters with bioactivity data .
  • Cluster Analysis: Group compounds by substituent effects (e.g., isopropyl vs. phenyl) to identify activity trends .

Crystallographic Challenges

Q: What refinement protocols in SHELXL are critical for resolving disorder in the propan-2-yl group during X-ray structure determination? A:

  • Disorder Modeling: Split the isopropyl group into two occupancy sites (e.g., 60:40 ratio) using PART instructions .
  • Restraints: Apply SIMU and DELU restraints to maintain reasonable thermal motion (Uij ≤ 0.08 Ų) .
  • Hydrogen Placement: Use HFIX commands for idealized H-atom positions, validated by difference Fourier maps .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-[5-methyl-4-(propan-2-yl)-1,3-thiazol-2-yl]acetate
Reactant of Route 2
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Ethyl 2-[5-methyl-4-(propan-2-yl)-1,3-thiazol-2-yl]acetate

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